1-Phenyl-1,2-ethanediol

Descripción

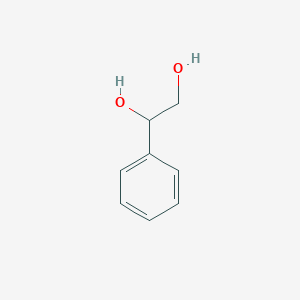

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042422 | |

| Record name | Styrene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Nearly white crystalline powder; [Acros Organics MSDS] | |

| Record name | Styrene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-56-1 | |

| Record name | 1-Phenyl-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2-ethanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZAC511UK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Phenyl-1,2-ethanediol from Styrene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-phenyl-1,2-ethanediol from styrene oxide, a critical process in the pharmaceutical industry for the production of various chiral intermediates. The guide covers both biocatalytic and traditional chemical methods, providing detailed experimental protocols, comparative data, and visualizations of the underlying processes.

Introduction

This compound, also known as styrene glycol, is a key chiral building block in the synthesis of numerous pharmaceuticals. Its vicinal diol structure allows for a variety of chemical transformations, making it a versatile precursor. The synthesis from styrene oxide is a common and efficient route, with significant research focused on achieving high yields and enantioselectivity. This guide explores the primary methods for this conversion: enzymatic hydrolysis using epoxide hydrolases and chemical hydrolysis under acidic or basic conditions.

Reaction Pathway: Hydrolysis of Styrene Oxide

The fundamental reaction involves the ring-opening of the epoxide in styrene oxide by a water molecule to form the diol. This can be achieved through different catalytic approaches, each with its own mechanism and stereochemical outcome.

Caption: General reaction pathway for the hydrolysis of styrene oxide to this compound.

Biocatalytic Synthesis via Epoxide Hydrolases

The use of epoxide hydrolases (EHs) for the hydrolysis of styrene oxide offers a green and highly selective alternative to chemical methods. These enzymes can exhibit high enantioselectivity, enabling the production of specific stereoisomers of this compound, which are often the desired products in pharmaceutical synthesis.

Overview of Enzymatic Hydrolysis

Epoxide hydrolases catalyze the addition of a water molecule to the epoxide ring, yielding the corresponding diol. In the case of racemic styrene oxide, certain EHs can selectively hydrolyze one enantiomer, allowing for the kinetic resolution of the racemate to obtain an enantiopure epoxide and a diol. More advanced strategies involve the use of two different EHs in an enantioconvergent process to convert both enantiomers of the starting material into a single, desired enantiomer of the diol product, thus achieving a theoretical yield of 100%.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Enantioconvergent Hydrolysis using a Combination of Two Epoxide Hydrolases [1]

This protocol describes the use of a combination of epoxide hydrolases from Solanum tuberosum (potato) and a genetically evolved Agrobacterium radiobacter AD1 (EchA-I219F) for the enantioconvergent production of (R)-1-phenyl-1,2-ethanediol.

-

Enzyme Preparation: Purify the soluble epoxide hydrolase from Solanum tuberosum and the evolved EchA-I219F from Agrobacterium radiobacter AD1.

-

Reaction Mixture:

-

Racemic styrene oxide: 5 mM

-

Purified potato EH

-

Purified EchA-I219F EH

-

Buffer: Appropriate buffer to maintain optimal pH for both enzymes.

-

-

Procedure:

-

Combine the purified enzymes in the reaction buffer.

-

Add the racemic styrene oxide to initiate the reaction.

-

Incubate the reaction mixture at a controlled temperature with agitation.

-

Monitor the reaction progress by techniques such as chiral HPLC to determine the conversion and enantiomeric excess of the product.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over an anhydrous salt (e.g., Na2SO4), filter, and concentrate in vacuo to obtain the crude product.

-

Purify the product using column chromatography if necessary.

-

Protocol 2: Whole-Cell Biocatalysis for (S)-1-phenyl-1,2-ethanediol Production [6][7]

This protocol utilizes whole cells of a newly isolated Sphingopyxis sp. for the enantioselective hydrolysis of racemic styrene oxide to produce (S)-styrene oxide. The diol is a byproduct in this resolution process.

-

Biocatalyst: 10 mg of Sphingopyxis sp. cells.

-

Reaction Medium: 1 ml of 100 mM Tris/HCl buffer (pH 8.0).

-

Substrate: 4 mM racemic styrene oxide.

-

Procedure:

-

Suspend the Sphingopyxis sp. cells in the Tris/HCl buffer.

-

Add the racemic styrene oxide to the cell suspension.

-

Incubate the reaction at 25 °C with shaking.

-

Monitor the reaction for the formation of the diol and the remaining (S)-styrene oxide.

-

After the desired conversion is reached (in this case, after 420 minutes for a 20.6% yield of the (S)-epoxide), stop the reaction.[7]

-

Extract the products and unreacted substrate for analysis and purification.

-

Quantitative Data from Biocatalytic Methods

The following tables summarize the performance of various enzymatic systems in the synthesis of this compound.

Table 1: Enantioconvergent Synthesis of (R)-1-Phenyl-1,2-ethanediol

| Enzyme System | Substrate Concentration | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| S. tuberosum EH & A. radiobacter AD1 EH (EchA-I219F) | 5 mM | 100 | 98 | [1] |

| C. crescentus EH & M. cephalus EH | 50 mM | 94 | 90 | [2][3][4] |

| V. radiata EH3 & A. usamii EH2 variant | 200 mM | 98.7 | 97.4 | [5] |

Table 2: Kinetic Resolution of Racemic Styrene Oxide

| Biocatalyst | Desired Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Sphingopyxis sp. | (S)-Styrene Oxide | 20.6 | 99.9 | [6][7] |

Chemical Synthesis: Acid- and Base-Catalyzed Hydrolysis

Traditional chemical methods for the hydrolysis of styrene oxide involve the use of acid or base catalysts. These methods are generally less expensive than biocatalytic routes but often lack stereoselectivity, resulting in racemic products.

Mechanism of Chemical Hydrolysis

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack by water. The attack of water can occur at either the benzylic or the terminal carbon. Due to the stabilization of a partial positive charge at the benzylic position, the reaction has significant SN1 character, leading to a mixture of inversion and retention of stereochemistry.[8][9][10][11][12] The attack predominantly occurs at the more substituted carbon.[10][11]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a strong nucleophile and attacks the epoxide ring via an SN2 mechanism. This attack occurs at the less sterically hindered terminal carbon, leading to inversion of stereochemistry at that center.[8][10][13]

Experimental Protocols

Protocol 3: General Procedure for Acid-Catalyzed Hydrolysis

-

Materials:

-

Styrene oxide

-

Water

-

Acid catalyst (e.g., dilute sulfuric acid)

-

Organic solvent for extraction (e.g., diethyl ether)

-

-

Procedure:

-

Dissolve styrene oxide in a suitable solvent if necessary to improve solubility in the aqueous medium.

-

Add water and a catalytic amount of acid.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically exothermic.

-

Monitor the disappearance of the starting material by TLC or GC.

-

Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to yield the racemic this compound.

-

Protocol 4: General Procedure for Base-Catalyzed Hydrolysis

-

Materials:

-

Styrene oxide

-

Aqueous solution of a strong base (e.g., sodium hydroxide)

-

Organic solvent for extraction

-

-

Procedure:

-

Add the styrene oxide to the aqueous base solution.

-

Stir the mixture vigorously at room temperature or with heating.

-

Monitor the reaction progress.

-

Upon completion, extract the product with an organic solvent.

-

Wash the organic layer with water and brine to remove any remaining base.

-

Dry the organic phase and remove the solvent to obtain the racemic diol.

-

Stereochemical Outcomes

The stereochemistry of the product depends on the reaction conditions.

Table 3: Stereochemical Outcome of Chemical Hydrolysis of Chiral Styrene Oxide

| Condition | Predominant Mechanism | Stereochemical Outcome at Benzylic Carbon | Reference |

| Spontaneous (neutral pH) | SN2-like at benzylic carbon | 93% Inversion | [8] |

| Acid-Catalyzed | SN1-like | 67% Inversion, 33% Retention | [8] |

| Base-Catalyzed | SN2 at terminal carbon | Racemic diol (attack at both carbons) | [8] |

Experimental and Workflow Diagrams

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from styrene oxide can be effectively achieved through both biocatalytic and chemical methods. For applications requiring high enantiopurity, such as in the pharmaceutical industry, biocatalytic approaches using epoxide hydrolases are superior, offering high yields and excellent stereocontrol. Enantioconvergent strategies are particularly powerful, enabling the complete conversion of a racemic starting material into a single enantiomer of the product. While chemical methods are simpler and more cost-effective for producing the racemic diol, they lack the selectivity of their enzymatic counterparts. The choice of synthetic route will ultimately depend on the desired stereochemistry of the final product and the cost considerations of the specific application.

References

- 1. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases. | Sigma-Aldrich [merckmillipore.com]

- 5. Enantioconvergent hydrolysis of racemic styrene oxide at high concentration by a pair of novel epoxide hydrolases into (R)-phenyl-1,2-ethanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Styrene oxide - Wikipedia [en.wikipedia.org]

- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

Enantioselective Synthesis of (R)-1-Phenyl-1,2-ethanediol: A Technical Guide

Introduction

(R)-1-Phenyl-1,2-ethanediol is a valuable chiral building block in the pharmaceutical and fine chemical industries, serving as a key intermediate in the synthesis of various bioactive molecules. Its stereospecific synthesis is of paramount importance, and several methodologies have been developed to achieve high enantiopurity. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (R)-1-Phenyl-1,2-ethanediol, targeting researchers, scientists, and drug development professionals. The guide details prominent methods, including Sharpless asymmetric dihydroxylation, Noyori asymmetric hydrogenation, and enzymatic transformations, presenting quantitative data in structured tables, comprehensive experimental protocols, and visual diagrams of workflows and reaction mechanisms.

Sharpless Asymmetric Dihydroxylation of Styrene

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivative, to direct the stereochemical outcome. For the synthesis of (R)-1-Phenyl-1,2-ethanediol from styrene, the commercially available reagent mixture AD-mix-β, which contains the (DHQD)₂PHAL ligand, is employed.[3][4][5]

The catalytic cycle involves the formation of an osmium tetroxide-chiral ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic intermediate.[2][6] Subsequent hydrolysis releases the desired diol and a reduced osmium species, which is then reoxidized by a stoichiometric oxidant, such as potassium ferricyanide, allowing for the use of osmium tetroxide in catalytic amounts.[2][6]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

-

Materials: AD-mix-β, tert-butanol, water, styrene, sodium sulfite.

-

Procedure:

-

A mixture of tert-butanol and water (1:1, 10 mL per 1 mmol of olefin) is cooled to 0 °C in a reaction vessel equipped with a magnetic stirrer.

-

AD-mix-β (approximately 1.4 g per 1 mmol of olefin) is added to the solvent mixture and stirred until the solids are dissolved, resulting in a yellow-green, two-phase mixture.

-

Styrene (1.0 mmol) is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C for 12-24 hours, during which the color of the mixture may change.

-

The reaction is quenched by the addition of solid sodium sulfite (approximately 1.5 g per 1 mmol of olefin) and the mixture is stirred for an additional hour at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (R)-1-Phenyl-1,2-ethanediol.

-

Quantitative Data

| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| Sharpless Asymmetric Dihydroxylation | Styrene | AD-mix-β | ~85-95 | >95 | [3][5] |

Diagram: Sharpless Asymmetric Dihydroxylation Catalytic Cycle

References

- 1. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

Biocatalytic Synthesis of (S)-1-Phenyl-1,2-ethanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Phenyl-1,2-ethanediol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its stereoselective production is of significant interest, and biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high enantioselectivity under mild reaction conditions.[1][3] This technical guide provides a comprehensive overview of the core biocatalytic strategies for the synthesis of (S)-1-Phenyl-1,2-ethanediol, with a focus on enzymatic reduction and epoxide hydrolysis.

Core Biocatalytic Strategies

Two primary enzymatic routes have been extensively explored for the synthesis of (S)-1-Phenyl-1,2-ethanediol: the asymmetric reduction of 2-hydroxyacetophenone and the hydrolytic resolution of styrene oxide.

Asymmetric Reduction of 2-Hydroxyacetophenone

The most direct and efficient method for producing (S)-1-Phenyl-1,2-ethanediol is the enantioselective reduction of the prochiral ketone, 2-hydroxyacetophenone (also known as phenacyl alcohol).[4][5][6] This transformation is catalyzed by a class of enzymes known as carbonyl reductases (or alcohol dehydrogenases), which belong to the short-chain dehydrogenase/reductase (SDR) family.[7]

These enzymes utilize a nicotinamide cofactor, typically NADPH, as the source of hydrides for the reduction.[8][9] To overcome the high cost of stoichiometric addition of NADPH, cofactor regeneration systems are indispensable for practical applications.[4][10] A common approach involves coupling the primary carbonyl reductase with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the NADPH consumed in the primary reaction.[4][11]

Several highly effective carbonyl reductases have been identified and employed for this purpose:

-

Candida magnolia carbonyl reductase (CMCR): This enzyme exhibits excellent reactivity and stereoselectivity in the reduction of α-hydroxy ketones.[4]

-

Candida parapsilosis (S)-carbonyl reductase II (SCRII): SCRII is known for its ability to catalyze the anti-Prelog reduction of 2-hydroxyacetophenone to yield (S)-1-Phenyl-1,2-ethanediol with exceptional optical purity.[7][8]

Whole-cell biocatalysts, typically recombinant Escherichia coli co-expressing the carbonyl reductase and a cofactor-regenerating enzyme, are often used to simplify the process and avoid the need for enzyme purification.[4][8]

Hydrolytic Resolution of Styrene Oxide

Another well-established biocatalytic approach is the hydrolysis of racemic styrene oxide.[12] This reaction is catalyzed by epoxide hydrolases (EHs), which hydrolyze the epoxide ring to form the corresponding vicinal diol.[13] This method can be implemented in two ways:

-

Kinetic Resolution: In this strategy, one enantiomer of the racemic epoxide is selectively hydrolyzed by the epoxide hydrolase, leaving the other enantiomer unreacted. This results in the separation of the two enantiomers, with one being the diol product and the other being the unreacted epoxide.

-

Enantioconvergent Hydrolysis: A more advanced and efficient approach involves the use of two different epoxide hydrolases with complementary stereoselectivity.[14][15][16][17] One enzyme selectively hydrolyzes the (R)-epoxide, while the other selectively hydrolyzes the (S)-epoxide, with both reactions yielding the same desired (S)- or (R)-diol enantiomer. This allows for a theoretical yield of 100% for the desired diol from the racemic starting material.

Data Presentation

The following tables summarize the quantitative data from key studies on the biocatalytic synthesis of (S)-1-Phenyl-1,2-ethanediol.

Table 1: Asymmetric Reduction of 2-Hydroxyacetophenone

| Biocatalyst | Substrate Concentration | Co-substrate | Reaction Time (h) | pH | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Lyophilized E. coli cells co-expressing CMCR and GDH | 1.0 M | D-glucose | 16 | 6.0 | 30 | 90 | 99 | [4][10] |

| Recombinant E. coli expressing SCRII and GDH | Not specified | Glucose | 13 | 7.0 | 30 | >99 | >99 | [11] |

| Multi-enzyme coupled E. coli system (SCRII, A258F GDH, endo-β-1,4-xylanase 2) | 6 g/L | Xylan | 28 | 6.5 | 35 | 98.3 | 100 | [8][9] |

| Recombinant E. coli expressing SCRII (without co-expression of GDH) | Not specified | Not specified | 24 | Not specified | Not specified | Lower yield | Not specified | [11] |

Table 2: Hydrolytic Resolution of Styrene Oxide

| Biocatalyst | Substrate | Substrate Concentration | Reaction Time (h) | pH | Temp (°C) | Product Yield (%) | Product ee (%) | Reference |

| Solanum tuberosum EH and Agrobacterium radiobacter AD1 EH (EchA-I219F) (enantioconvergent) | Racemic styrene oxide | 5 mM | Not specified | Not specified | Not specified | 100 | 98 (R-diol) | [14] |

| Caulobacter crescentus EH and Mugil cephalus EH (enantioconvergent) | Racemic styrene oxide | 50 mM | Not specified | Not specified | Not specified | 94 | 90 (R-diol) | [16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Whole-Cell Bioreduction of 2-Hydroxyacetophenone using Recombinant E. coli co-expressing CMCR and GDH[4]

1. Biocatalyst Preparation:

-

Co-express the genes for Candida magnolia carbonyl reductase (CMCR) and Bacillus subtilis glucose dehydrogenase (GDH) in E. coli.

-

Culture the recombinant E. coli cells in a suitable growth medium.

-

Harvest the cells by centrifugation and lyophilize them for storage and later use.

2. Bioreduction Reaction:

-

Prepare a reaction mixture containing:

-

100 mM sodium phosphate buffer (pH 6.0)

-

A solution of α-hydroxy acetophenone in DMSO (e.g., 5 mL of a 10 M solution for a 50 mL total reaction volume, resulting in a 1.0 M final substrate concentration).

-

The desired amount of lyophilized whole cells co-expressing CMCR and GDH (e.g., providing 2900 U of CMCR activity and 1350 U of GDH activity).

-

D-glucose as the co-substrate (e.g., 2.22 M).

-

-

Stir the reaction mixture at 30 °C.

-

Maintain the pH at 6.0 by the automated addition of 4 M aqueous NaOH.

-

Monitor the progress of the reaction by HPLC analysis.

-

The reaction is typically complete within 16 hours.

3. Product Isolation:

-

After the reaction, extract the product, (S)-1-Phenyl-1,2-ethanediol, from the reaction mixture.

-

Determine the yield and enantiomeric excess of the isolated product.

Protocol 2: Multi-Enzyme Coupled Synthesis using Xylan as a Co-substrate[8]

1. Biocatalyst:

-

Use recombinant E. coli cells co-expressing (S)-carbonyl reductase II (SCRII), a mutated glucose dehydrogenase (A258F GDH) capable of utilizing xylose, and endo-β-1,4-xylanase 2.

2. Reaction Conditions:

-

Substrate: 2-hydroxyacetophenone (e.g., 6 g/L).

-

Co-substrate: Xylan.

-

Optimal substrate-to-co-substrate ratio: 2:1.

-

Temperature: 35 °C.

-

pH: 6.5.

3. Procedure:

-

Combine the substrate, co-substrate, and the recombinant E. coli cells in a suitable buffer.

-

Incubate the reaction mixture under the optimal conditions for approximately 28 hours.

-

Monitor the conversion and product formation using appropriate analytical techniques (e.g., HPLC).

-

The system is designed for the xylanase to break down xylan into xylose, which is then used by the mutated GDH for NADPH regeneration, fueling the SCRII-catalyzed reduction of 2-hydroxyacetophenone.

Conclusion

The biocatalytic synthesis of (S)-1-Phenyl-1,2-ethanediol offers significant advantages over conventional chemical methods, providing high yields and exceptional enantiomeric purity. The asymmetric reduction of 2-hydroxyacetophenone using whole-cell biocatalysts with integrated cofactor regeneration systems stands out as a particularly efficient and practical approach.[4][10] For instance, the use of E. coli co-expressing CMCR and GDH allows for high substrate loading and avoids the need for external cofactor addition.[4] Similarly, the development of multi-enzyme cascades, such as those utilizing xylan as a co-substrate, further enhances the economic and environmental viability of these processes.[8][9] While epoxide hydrolase-based methods, especially enantioconvergent approaches, are also promising, the direct reduction of 2-hydroxyacetophenone is often more straightforward. The continued discovery and engineering of novel, robust enzymes will undoubtedly further advance the industrial production of this important chiral intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Phenyl-1,2-ethanediol 0.97 (±)-Phenylethylene glycol [sigmaaldrich.com]

- 4. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-hydroxy-1-phenylethanone [stenutz.eu]

- 6. Ethanone, 2-hydroxy-1-phenyl- [webbook.nist.gov]

- 7. Carbonyl reductase SCRII from Candida parapsilosis catalyzes anti-Prelog reaction to (S)-1-phenyl-1,2-ethanediol with absolute stereochemical selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient production of (S)-1-phenyl-1,2-ethanediol using xylan as co-substrate by a coupled multi-enzyme Escherichia coli system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient production of (S)-1-phenyl-1,2-ethanediol using xylan as co-substrate by a coupled multi-enzyme Escherichia coli system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenyl-1,2-ethanediol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2-ethanediol, also known as styrene glycol or phenylethylene glycol, is an organic compound that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its structure, featuring a phenyl group and two hydroxyl groups on adjacent carbons, allows for the creation of enantiomerically pure compounds, a critical aspect in the development of effective drugs with minimal side effects.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its production and characterization.

Chemical and Physical Properties

This compound is a white to light beige crystalline solid or powder.[3][4][5] It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[6] The compound exists as a racemic mixture and as two enantiomers, (R)-(-) and (S)-(+), each with distinct optical properties.

General and Physical Properties

The key physical and chemical properties of this compound and its common enantiomers are summarized in the tables below for easy comparison.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-phenylethane-1,2-diol | [4] |

| Synonyms | Styrene glycol, (±)-Phenylethylene glycol | [7][8][9] |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [4][9] |

| Appearance | White to off-white crystalline powder/solid | [1][3][4] |

| CAS Number | 93-56-1 (for racemic mixture) | [3][9] |

Table 2: Physical Properties of this compound and its Enantiomers

| Property | Racemic (±) | (R)-(-)-enantiomer | (S)-(+)-enantiomer | Reference(s) |

| Melting Point | 66-68 °C | 64-67 °C | 64-67 °C | [1][3][5][7] |

| Boiling Point | 272-274 °C (at 760 mmHg) | 272-274 °C | 272-274 °C (at 755 mmHg) | [1][3][7][10] |

| Density | ~1.17 g/cm³ | Not specified | Not specified | [2] |

| Optical Rotation | Not applicable | [α]D²⁰ = -69 ± 2º (c=1 in CHCl₃) | [α]¹⁸/D = +66° (c=1 in chloroform) | [1][5] |

| CAS Number | 93-56-1 | 16355-00-3 | 25779-13-9 | [1][3][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 3: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Key Information | Reference(s) |

| ¹H NMR | Spectra available for structural elucidation. | [11][12] |

| ¹³C NMR | 13C NMR (100 MHz, CDCl₃): δ 67.95/68.04, 74.7, 126.07, 127.9, 128.5, 140.5 ppm. | [12] |

| Infrared (IR) | Spectra available, characteristic of O-H and C-O stretching. | [13][14] |

| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available for this compound. | [13] |

| InChI Key | PWMWNFMRSKOCEY-UHFFFAOYSA-N (for racemic) | [4][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocols

This compound can be synthesized through various chemical and biocatalytic routes.

This method involves the reduction of an α-hydroxy ketone to the corresponding diol using a ruthenium catalyst and hydrogen gas.

Experimental Protocol:

-

Reactor Preparation: In a glovebox, charge a glass liner equipped with a stir bar with the α-hydroxyacetophenone substrate (0.5 mmol), sodium t-butanolate (0.05 mmol), Ru-MACHO catalyst (5 µmol), and methanol (0.5 mL).[6]

-

Autoclave Setup: Place the sealed glass liner into a stainless-steel autoclave.

-

Degassing: Purge the autoclave by pressurizing with hydrogen gas (H₂) and then venting. Repeat this process three times.[6]

-

Hydrogenation Reaction: Pressurize the autoclave with H₂ to 10-50 bar. Heat the reaction to 80 °C and stir for 12-24 hours.[6]

-

Work-up: After the reaction, cool the autoclave to room temperature and carefully release the excess hydrogen gas in a fume hood.

-

Extraction: Transfer the reaction mixture to a flask, add deionized water (2 mL), and extract the product with ethyl acetate (3 x 5 mL).[6]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.[6]

-

Purification: Purify the crude product by recrystallization (see section 3.2).

This protocol utilizes a whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration to produce enantiomerically pure (S)-1-Phenyl-1,2-ethanediol.

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled reactor, prepare a solution of 2-hydroxyacetophenone in a suitable cosolvent like DMSO. Add this solution to a sodium phosphate buffer (100 mM, pH 6.0).[3]

-

Biocatalyst and Cofactors: Add lyophilized E. coli whole cells co-expressing the desired enzymes (e.g., CMCR and GDH) and D-glucose (as the ultimate reductant for cofactor regeneration). External addition of NADP+ is often not necessary with co-expression systems.[3]

-

Reaction Conditions: Stir the mixture at 30 °C. Maintain the pH at 6.0 by the automated addition of 4 M NaOH. Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 16 hours.[3]

-

Cell Removal: Once the substrate is consumed, centrifuge the reaction mixture (e.g., at 5000 x g for 5 minutes) to pellet the cells.[3]

-

Extraction: Wash the cell pellet with ethyl acetate (2 x 20 mL). Saturate the supernatant with solid NaCl and extract with ethyl acetate (3 x 40 mL).[3]

-

Drying and Concentration: Combine all organic extracts, wash with saturated aqueous NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the optically pure (S)-1-Phenyl-1,2-ethanediol.[3]

Purification Protocol: Recrystallization

Purification of crude this compound is commonly achieved by crystallization.

Experimental Protocol:

-

Solvent Selection: Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture, such as petroleum ether, diethyl ether (Et₂O), or a mixture of Et₂O and benzene.[5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point should be sharp, for instance, 69-70 °C for material crystallized from an Et₂O/benzene mixture.[5]

Analytical Methods

The purity and enantiomeric excess of this compound are typically determined by chromatographic techniques.

This protocol provides a general guideline for the analysis of this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like ethyl acetate or methanol. If analyzing biological samples, an extraction and derivatization step (e.g., with a silylating agent like MTBSTFA or a boronic acid) may be necessary to increase volatility.[15][16]

-

GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[17]

-

GC Conditions (Example):

-

MS Conditions:

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify using an internal or external standard calibration curve.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows for the synthesis and analysis of this compound.

Caption: Chemical Synthesis via Catalytic Hydrogenation.

Caption: Biocatalytic Synthesis via Asymmetric Reduction.

References

- 1. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 93-56-1 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. homework.study.com [homework.study.com]

- 10. 1,2-Ethanediol, 1-phenyl- [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]

- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Download [lf-public.deq.utah.gov:443]

- 15. Table 7-1, Analytical Methods for Determining Ethylene Glycol inBiological Materials - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC–QqQ–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. library.dphen1.com [library.dphen1.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Phenyl-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-phenyl-1,2-ethanediol. It includes detailed data interpretation, experimental protocols, and visual representations of the molecular structure and analytical workflow to support researchers in the fields of chemistry and drug development.

Introduction to NMR Analysis of this compound

This compound is a chiral diol with applications in asymmetric synthesis and as a building block for pharmaceuticals. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. This guide details the expected ¹H and ¹³C NMR spectra, providing a baseline for its characterization.

Molecular Structure and NMR Assignments

The structure of this compound gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The phenyl group and the ethanediol moiety contain unique chemical environments that are readily distinguishable.

Caption: Molecular structure of this compound with key atoms labeled for NMR assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits signals corresponding to the aromatic protons, the methine proton (Hα), the methylene protons (Hβ and Hβ'), and the hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| Phenyl (C₆H₅) | 7.25 - 7.40 | Multiplet | - | 5H |

| Methine (Hα) | 4.75 | Doublet of doublets | 3.5, 8.0 | 1H |

| Methylene (Hβ) | 3.65 - 3.80 | Multiplet | - | 2H |

| Hydroxyl (OH) | 2.50 - 3.50 | Broad singlet | - | 2H |

Note: The chemical shifts and coupling constants for the methylene and hydroxyl protons can vary depending on concentration, temperature, and solvent.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows distinct signals for each carbon atom in a unique chemical environment.

| Carbon Assignment | Chemical Shift (δ) / ppm |

| C_ipso (Phenyl) | 140.5 |

| C₂, C₆ (Phenyl) | 128.5 |

| C₃, C₅ (Phenyl) | 127.9 |

| C₄ (Phenyl) | 126.07 |

| Cα (Methine) | 74.7 |

| Cβ (Methylene) | 67.95 |

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program with NOE (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 160 ppm.

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phasing: Manually phase the transformed spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ solvent peak to 77.16 ppm for ¹³C.

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

NMR Analysis Workflow

The logical flow from sample preparation to final data interpretation is a critical aspect of rigorous scientific investigation.

FT-IR Spectroscopy of 1-Phenyl-1,2-ethanediol: A Technical Guide

Introduction

1-Phenyl-1,2-ethanediol, also known as styrene glycol, is an organic compound with the chemical formula C₈H₁₀O₂.[1][2] It possesses a phenyl group and two hydroxyl groups attached to an ethane backbone, making it both an aromatic compound and a diol.[1] This bifunctionality makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing detailed information about its molecular structure and the presence of key functional groups. This guide provides an in-depth overview of the FT-IR analysis of this compound, including experimental protocols, data interpretation, and a summary of its characteristic vibrational modes.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of this compound is crucial for accurate analysis. Given that this compound can exist as a viscous liquid or a crystalline solid at room temperature, the Attenuated Total Reflectance (ATR) technique is often the most suitable method for sample analysis.[3][4] ATR requires minimal sample preparation and is ideal for viscous or solid materials.[4]

Recommended Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the steps for obtaining an FT-IR spectrum of this compound using an ATR accessory.

Instrumentation and Materials:

-

FT-IR Spectrometer (e.g., Bruker Tensor 27)[5]

-

ATR accessory with a diamond or germanium crystal[3]

-

Sample of this compound

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Setup:

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.

-

Ensure the ATR crystal surface is clean and dry.

-

Lower the ATR anvil to make contact with the crystal.

-

Acquire the background spectrum.

-

-

Sample Preparation and Analysis:

-

Place a small amount (a few milligrams or 1-2 drops) of this compound onto the center of the ATR crystal.[4]

-

If the sample is a solid, ensure it makes good contact with the crystal surface.

-

Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal.

-

Acquire the sample spectrum.[6]

-

-

Data Processing and Cleaning:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the ATR crystal and anvil thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol or ethanol to remove all traces of the sample.[7]

-

Data Presentation: FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of its hydroxyl, phenyl, and alkyl moieties. The following table summarizes the principal absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Strong, Broad | O-H stretching | Hydroxyl (-OH) |

| ~3060 | Medium | C-H stretching | Aromatic (Phenyl) |

| ~2930 | Medium | C-H stretching | Aliphatic (Ethane) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretching | Aromatic (Phenyl) |

| ~1210 | Medium | C-O stretching | Secondary Alcohol |

| ~1060 | Strong | C-O stretching | Primary Alcohol |

| ~760, ~700 | Strong | C-H out-of-plane bending | Monosubstituted Phenyl |

Note: The exact peak positions may vary slightly depending on the physical state of the sample (solid or liquid) and the specific instrumentation used.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound reveals several key features that confirm its molecular structure:

-

Hydroxyl Group (-OH): A prominent, broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups.[3] The broadness of this peak is due to intermolecular hydrogen bonding.

-

Aromatic Phenyl Group: The presence of the phenyl group is confirmed by several absorptions. The C-H stretching vibrations of the aromatic ring appear at wavenumbers above 3000 cm⁻¹.[8] The characteristic C=C stretching vibrations within the aromatic ring are observed at approximately 1600, 1495, and 1450 cm⁻¹.[9] Strong absorptions in the 800-650 cm⁻¹ region, particularly around 760 and 700 cm⁻¹, are indicative of C-H out-of-plane bending and confirm the monosubstituted pattern of the benzene ring.[9]

-

Aliphatic Backbone: The C-H stretching vibrations of the ethane backbone are observed in the region of 3000-2850 cm⁻¹.

-

Carbon-Oxygen Bonds (C-O): The spectrum exhibits strong C-O stretching vibrations. The band around 1210 cm⁻¹ can be attributed to the secondary alcohol, while the strong absorption near 1060 cm⁻¹ is characteristic of the primary alcohol.

Mandatory Visualizations

Diagram of FT-IR Analysis Workflow

Caption: A flowchart illustrating the key steps in the FT-IR analysis of this compound.

Diagram of Functional Group and IR Absorption Relationship

Caption: Relationship between the functional groups of this compound and their characteristic IR absorption regions.

References

- 1. This compound | C8H10O2 | CID 7149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenylethane-1,2-diol | 93-56-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Styrene glycol, (+)- | C8H10O2 | CID 643312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. s-a-s.org [s-a-s.org]

- 9. homework.study.com [homework.study.com]

Mass Spectrometry of 1-Phenyl-1,2-ethanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-phenyl-1,2-ethanediol (styrene glycol), a molecule of interest in various fields, including organic synthesis and drug development. This document details experimental protocols, fragmentation patterns, and quantitative data to aid in the identification and characterization of this compound.

Introduction to this compound

This compound, with the chemical formula C₈H₁₀O₂, is a vicinal diol containing a phenyl group.[1] Its structure lends itself to analysis by gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Understanding its behavior under mass spectrometric conditions is crucial for its accurate identification in complex matrices.

Quantitative Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M⁺) at m/z 138 is often of low abundance or absent, which is a common characteristic for alcohols.[2] The base peak, the most intense signal in the spectrum, is typically observed at m/z 107. The quantitative data for the major fragment ions are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 107 | 99.99 | [C₇H₇O]⁺ |

| 79 | 88.58 | [C₆H₇]⁺ |

| 77 | 64.59 | [C₆H₅]⁺ |

| 51 | 23.68 | [C₄H₃]⁺ |

| 78 | 12.31 | [C₆H₆]⁺ |

Data sourced from PubChem CID 7149.[3]

Experimental Protocols

While a specific, universally adopted protocol for this compound is not extensively published, a typical GC-MS method can be constructed based on established procedures for similar aromatic and diol compounds.

Sample Preparation

For optimal results, the sample should be pure and free of non-volatile residues.

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol, ethanol, or dichloromethane.

-

Dilution: If necessary, perform serial dilutions to achieve a final concentration within the linear range of the instrument, typically in the low µg/mL range.

-

Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Oven Temperature Program | |

| Initial Temperature | 70 °C, hold for 2 minutes |

| Ramp Rate 1 | 10 °C/min to 180 °C |

| Ramp Rate 2 | 20 °C/min to 280 °C, hold for 5 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40-450 |

| Solvent Delay | 3-5 minutes |

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable pathways for benzylic alcohols. The initial ionization event typically involves the removal of a non-bonding electron from one of the oxygen atoms.

Step-by-step Fragmentation:

-

Formation of m/z 107: The molecular ion (m/z 138) undergoes alpha-cleavage, the most favorable fragmentation for benzylic alcohols. This involves the cleavage of the C-C bond between the two carbon atoms of the ethanediol backbone. This results in the loss of a neutral hydroxymethyl radical (•CH₂OH, 31 Da) and the formation of a stable, resonance-stabilized benzyloxonium ion at m/z 107.

-

Formation of m/z 79: The ion at m/z 107 can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the tropylium-like ion at m/z 79.[4]

-

Formation of m/z 77: The ion at m/z 79 can then lose a molecule of hydrogen (H₂, 2 Da) to yield the phenyl cation at m/z 77.

Logical Workflow for Analysis

The general workflow for the analysis of this compound using GC-MS is outlined below.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers are encouraged to use this information as a starting point and to optimize methods for their specific analytical needs and instrumentation.

References

Technical Guide to the Solubility of 1-Phenyl-1,2-ethanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenyl-1,2-ethanediol (also known as Styrene Glycol). Solubility is a critical physicochemical property that influences bioavailability, formulation development, and reaction kinetics.[1][2] This document presents quantitative solubility data in common organic solvents, details a standard experimental protocol for solubility determination, and provides a visual workflow to guide laboratory procedures. The information is intended to support research, development, and quality control activities where this compound is utilized.

Quantitative Solubility Data

This compound is a polar organic compound, a characteristic attributed to its two hydroxyl (-OH) groups which allow for hydrogen bonding.[3] Its structure, featuring a phenyl group and a 1,2-ethanediol backbone, results in a dual hydrophilic and lipophilic nature.[4] This polarity dictates its solubility, making it more compatible with polar solvents.[3]

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound at 25°C

| Solvent | Chemical Class | Solubility (g/L) |

| Methanol | Polar Protic Alcohol | 290.04[5] |

| Ethanol | Polar Protic Alcohol | 227.63[5] |

| Isopropanol | Polar Protic Alcohol | 137.03[5] |

| Water | Polar Protic | 27.05[5] |

Table 2: Qualitative Solubility of this compound

| Solvent(s) | Solubility Description |

| Water, Alcohol, Benzene, Ether, Chloroform, Acetic Acid | Freely Soluble[6] |

| Ethanol, Acetone | Soluble[4] |

| Chloroform, DMSO, Methanol | Sparingly to Slightly Soluble[7] |

| Ligroin | Slightly Soluble[6] |

| Hexane (Non-polar) | Very Limited Solubility[3] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The protocol involves creating a saturated solution by agitating an excess amount of the solute in the solvent for an extended period until equilibrium is achieved.[8] The concentration of the dissolved solute is then measured, often using a gravimetric or spectroscopic method.[2][9]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid, pure)

-

Solvent of interest

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with airtight screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature[8]

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish (pre-weighed)

-

Drying oven

Methodology:

-

Preparation of a Saturated Solution:

-

Equilibration:

-

Place the sealed flask in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This can take from a few hours to 72 hours, with 18-24 hours being a common timeframe.[8][10][11] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the measured concentration is consistent, equilibrium is assumed to have been reached.[9][12]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the flask from the shaker and allow it to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the withdrawn solution through a syringe filter to remove any undissolved microcrystals.[10] This step is critical to avoid overestimating the solubility.

-

-

Quantification (Gravimetric Method):

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish.[2][9]

-

Record the total weight of the dish and the solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., below 100°C).[2][9]

-

Dry the sample until a constant weight is achieved. This is confirmed by repeated cycles of cooling in a desiccator and weighing until the mass no longer changes.[2][9]

-

-

Calculation:

-

Calculate the weight of the dissolved solute (final constant weight of dish + residue minus the initial weight of the empty dish).[9]

-

Calculate the weight of the solvent (total weight of dish + solution minus the final constant weight of dish + residue).[9]

-

Convert the weight of the solvent to volume using its density at the experimental temperature.

-

Express the solubility in desired units, such as g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. scent.vn [scent.vn]

- 6. Styrene Glycol [drugfuture.com]

- 7. 16355-00-3 CAS MSDS ((R)-(-)-1-Phenyl-1,2-ethanediol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

The Conversion of Styrene Oxide to 1-Phenyl-1,2-ethanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms, experimental considerations, and quantitative data for the synthesis of 1-phenyl-1,2-ethanediol from styrene oxide. This conversion is a fundamental process in organic chemistry, with relevance to pharmaceutical synthesis and the study of epoxide reactivity.

Reaction Mechanisms: Acid- and Base-Catalyzed Hydrolysis

The ring-opening of styrene oxide to form this compound can be achieved under both acidic and basic conditions, each proceeding through distinct mechanistic pathways that influence the regioselectivity and stereochemistry of the product.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophile. The subsequent nucleophilic attack by water can proceed via a mechanism with both SN1 and SN2 characteristics.[1][2] The presence of the phenyl group stabilizes the formation of a positive charge on the benzylic carbon, leading to a transition state with significant carbocationic character.

This results in the preferential attack of the water molecule at the more substituted benzylic carbon.[2] However, the reaction is not a pure SN1 process, as it exhibits a degree of stereochemical inversion, suggesting a concerted backside attack on the protonated epoxide.[3] Studies have shown that the acid-catalyzed hydrolysis of chiral styrene oxide results in a mixture of inversion and retention products, indicating a complex mechanism that may involve competing pathways.[3] Specifically, the acid-catalyzed reaction has been reported to proceed with 67% inversion and 33% retention of configuration at the benzylic carbon.[3]

Caption: Acid-Catalyzed Hydrolysis of Styrene Oxide.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as hydroxide ion, the epoxide ring is opened via a direct SN2 nucleophilic attack.[4] Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (the terminal carbon).[2] This reaction proceeds with a complete inversion of stereochemistry at the center of attack.[5] The initial product is an alkoxide, which is then protonated by water in a subsequent step to yield the final diol.[5] Unlike the acid-catalyzed pathway, the base-catalyzed mechanism does not involve a carbocation-like intermediate.[4]

Caption: Base-Catalyzed Hydrolysis of Styrene Oxide.

Quantitative Data

The following tables summarize key quantitative data for the hydrolysis of styrene oxide.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Reference |

| Major Site of Attack | Benzylic Carbon | Terminal Carbon | [2] |

| Stereochemistry | 67% Inversion, 33% Retention | Inversion of Configuration | [3] |

| Intermediate Character | Carbocation-like | SN2 Transition State | [1][4] |

Experimental Protocols

Detailed experimental protocols for the chemical hydrolysis of styrene oxide are not extensively detailed in the literature, often being described in general terms. However, a general procedure can be outlined.

General Procedure for Acid-Catalyzed Hydrolysis

-

Reaction Setup: Styrene oxide is dissolved in a suitable solvent, such as acetone or dioxane, to which an aqueous solution of a strong acid (e.g., sulfuric acid or perchloric acid) is added.

-

Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Procedure for Base-Catalyzed Hydrolysis

-

Reaction Setup: Styrene oxide is added to an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide). A co-solvent may be used to improve solubility.

-

Reaction Conditions: The reaction mixture is typically heated to ensure a reasonable reaction rate.[2] Reaction progress is monitored by TLC or GC.

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and neutralized with an acid. The product is extracted with an organic solvent, and the organic phase is washed with brine, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization.

Caption: General Experimental Workflow.

Enzymatic Hydrolysis: A Greener Alternative

The hydrolysis of styrene oxide can also be achieved with high efficiency and stereoselectivity using enzymes called epoxide hydrolases (EHs).[6][7] These enzymes are increasingly used in biocatalysis for the production of enantiopure epoxides and diols, which are valuable chiral building blocks in the pharmaceutical industry.

Different epoxide hydrolases can exhibit opposite enantioselectivities, allowing for the production of either (R)- or (S)-1-phenyl-1,2-ethanediol in high enantiomeric excess.[7] For example, the combination of two different epoxide hydrolases has been used to convert racemic styrene oxide into a single enantiomer of the diol with a yield of 100% and an enantiomeric excess of 98%.

The use of whole-cell biocatalysts expressing epoxide hydrolases offers a sustainable and environmentally friendly approach to the synthesis of chiral diols.[7]

| Enzyme System | Substrate Concentration | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Solanum tuberosum and Agrobacterium radiobacter AD1 Epoxide Hydrolases (combined) | 5 mM racemic styrene oxide | (R)-1-phenyl-1,2-ethanediol | 100% | 98% | |

| Caulobacter crescentus and Mugil cephalus Epoxide Hydrolases (combined) | 50 mM racemic styrene oxide | (R)-1-phenyl-1,2-ethanediol | 94% | 90% | [7] |

| Sphingopyxis sp. (whole cells) | 4 mM racemic styrene oxide | (S)-styrene oxide | 20.6% | >99.9% | [7] |

| Vigna radiata EH3 and Aspergillus usamii EH2A250I (combined) | 200 mM racemic styrene oxide | (R)-1-phenyl-1,2-ethanediol | 98.7% | 97.4% | [8] |

Conclusion

The conversion of styrene oxide to this compound is a well-studied reaction that can be effectively controlled to yield specific regio- and stereoisomers. The choice between acid- and base-catalyzed hydrolysis will depend on the desired product and the stereochemical requirements of the synthesis. For applications demanding high enantiopurity, enzymatic hydrolysis presents a powerful and sustainable alternative. This guide provides the foundational knowledge for researchers and professionals to understand and apply this important transformation in their work.

References

- 1. chimia.ch [chimia.ch]

- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. Enantioconvergent hydrolysis of racemic styrene oxide at high concentration by a pair of novel epoxide hydrolases into (R)-phenyl-1,2-ethanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of 1-Phenyl-1,2-ethanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2-ethanediol, also known as styrene glycol, is a vicinal diol of significant interest in various scientific fields, including pharmacology and toxicology, due to its role as a primary metabolite of styrene.[1] An understanding of its thermodynamic properties is crucial for applications in drug development, where such data can inform on the stability, solubility, and potential interactions of drug candidates. This technical guide provides a summary of the available thermodynamic and physical property data for this compound, outlines the experimental protocols for the determination of these properties, and presents relevant biochemical pathways.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [2] |

| Molecular Weight | 138.16 g/mol | [2] |

| Appearance | White to light beige crystalline powder or flakes | [3] |

| Melting Point | 66-68 °C | [3] |

| Boiling Point | 272-274 °C at 760 mmHg | [3] |

| Solubility | Sparingly soluble in water; soluble in ethanol and acetone | [2] |

Core Thermodynamic Properties: A Note on Data Availability

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for key thermodynamic properties of this compound, including:

-

Standard Molar Enthalpy of Formation (ΔfH°)

-

Standard Molar Gibbs Free Energy of Formation (ΔfG°)

-

Molar Heat Capacity (Cp)

The determination of these values would require specific experimental studies, the protocols for which are detailed in the following section.

Experimental Protocols

The following sections describe the standard experimental methodologies that would be employed to determine the core thermodynamic properties of a solid organic compound such as this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is predetermined through the combustion of a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter.

-

Calculation of Enthalpy of Combustion: The molar enthalpy of combustion is calculated from the heat released and the number of moles of the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining heat capacity and observing phase transitions like melting.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument's heating block.

-

Temperature Program: The instrument is programmed to heat the sample and reference pans at a constant rate over a specified temperature range that includes the melting point of the compound.

-